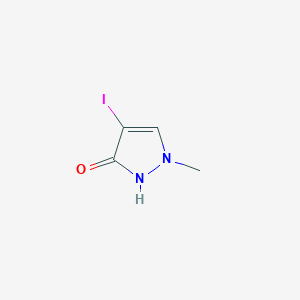

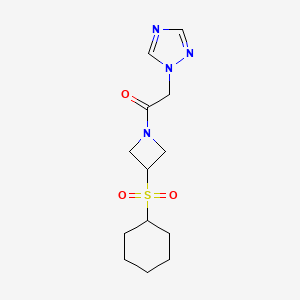

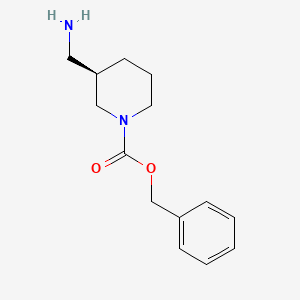

![molecular formula C18H24N6 B2499042 4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896073-98-6](/img/structure/B2499042.png)

4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including condensation reactions, cyclocondensation, and N-methylation. For instance, the synthesis of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a related compound, is achieved through a multi-step process starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, yielding a chemical yield of 13-14% (Wang et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Imaging Applications

A study by Wang et al. (2018) details the synthesis of a derivative of pyrazolo[1,5-a]pyrimidine, aiming at its application as a Positron Emission Tomography (PET) agent for imaging of IRAK4 enzyme in neuroinflammation. The synthesis involved multiple steps, culminating in a compound with high radiochemical yield and purity, indicating potential for neuroimaging applications (Wang et al., 2018).

Anti-Inflammatory and Anticancer Properties

Research by Auzzi et al. (1983) explores derivatives of pyrazolo[1,5-a]pyrimidine for their antiinflammatory properties. Among the synthesized compounds, one showed higher activity and a better therapeutic index than reference drugs, without ulcerogenic activity, suggesting a potential for the development of new nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, evaluating them for their cytotoxic and 5-lipoxygenase inhibition activities. The study identified compounds with promising anticancer activity against HCT-116 and MCF-7 cell lines, highlighting the therapeutic potential of pyrazolopyrimidine derivatives (Rahmouni et al., 2016).

Antitubercular Activity

Vavaiya et al. (2022) developed novel homopiperazine-pyrimidine-pyrazole hybrids and evaluated their antitubercular activity against Mycobacterium tuberculosis. The study found that certain compounds exhibited potent activity, indicating the compound's utility in antitubercular therapy (Vavaiya et al., 2022).

Uroselective Alpha 1-Adrenoceptor Antagonists

Elworthy et al. (1997) identified novel arylpiperazines, including pyrazolo[1,5-a]pyrimidine derivatives, as alpha 1-adrenoceptor subtype-selective antagonists. These compounds showed promise as uroselective agents, potentially applicable in treatments for lower urinary tract symptoms (Elworthy et al., 1997).

Propiedades

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6/c1-5-22-6-8-23(9-7-22)15-11-14(4)20-18-16-12(2)10-13(3)19-17(16)21-24(15)18/h10-11H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMATAADNZBERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=NC3=C4C(=CC(=NC4=NN23)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

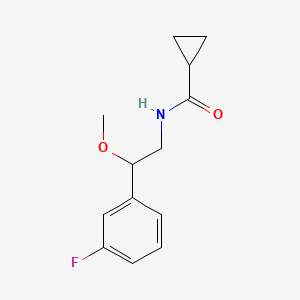

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)

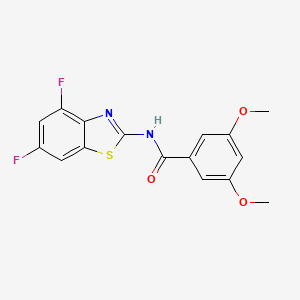

![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

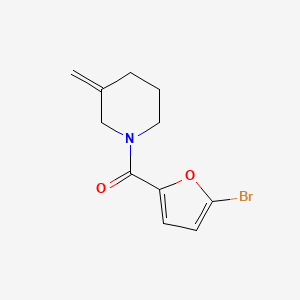

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)